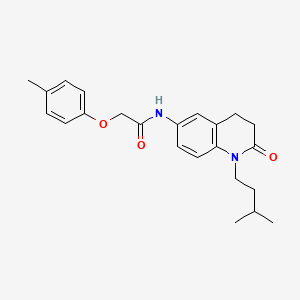
N-(1-isopentyl-2-oxo-1,2,3,4-tétrahydroquinolin-6-yl)-2-(p-tolyloxy)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique et développement de médicaments
La structure de base de ce composé, étant un dérivé de la tétrahydroquinoléine, suggère un potentiel dans la recherche pharmaceutique. Les dérivés de la tétrahydroquinoléine ont été étudiés pour leurs activités biologiques, notamment leurs propriétés antivirales, anti-inflammatoires et anticancéreuses . Ce composé pourrait être synthétisé et testé pour des activités similaires, conduisant potentiellement au développement de nouveaux agents thérapeutiques.
Exploration des agents antiviraux
Les dérivés de l'indole, qui partagent des similitudes structurelles avec ce composé, se sont avérés prometteurs comme agents antiviraux . En modifiant les chaînes latérales et les groupes fonctionnels, les chercheurs peuvent explorer l'efficacité de ce composé contre diverses infections virales, contribuant potentiellement aux traitements de maladies telles que la grippe ou le VIH.
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de l'indole sont bien documentées . Ce composé pourrait être étudié pour sa capacité à inhiber les voies inflammatoires, ce qui pourrait conduire à de nouveaux traitements pour les maladies inflammatoires chroniques telles que l'arthrite ou la maladie de Crohn.
Thérapeutiques contre le cancer
Les composés à base de tétrahydroquinoléine ont été associés à une activité anticancéreuse . Ce composé pourrait faire partie d'études oncologiques pour déterminer son efficacité à inhiber la croissance des cellules cancéreuses, conduisant éventuellement à de nouvelles thérapies anticancéreuses.
Potentiel antioxydant
La capacité antioxydante des dérivés de l'indole en fait des candidats pour lutter contre le stress oxydatif . Ce composé pourrait être évalué pour ses propriétés antioxydantes, qui pourraient être bénéfiques pour prévenir ou traiter les affections causées par les dommages oxydatifs.
Études antimicrobiennes et antibactériennes
Les dérivés de l'indole ont montré une activité antimicrobienne et antibactérienne . Ce composé pourrait être synthétisé et testé contre une variété de souches bactériennes, conduisant potentiellement au développement de nouveaux antibiotiques.
Propriétés
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)12-13-25-21-10-7-19(14-18(21)6-11-23(25)27)24-22(26)15-28-20-8-4-17(3)5-9-20/h4-5,7-10,14,16H,6,11-13,15H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPJGRKJUYNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
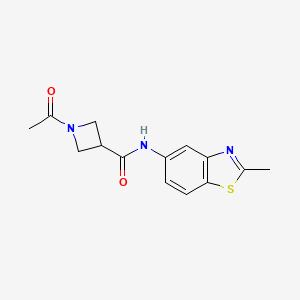

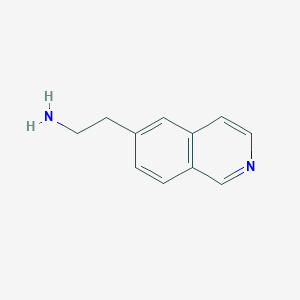

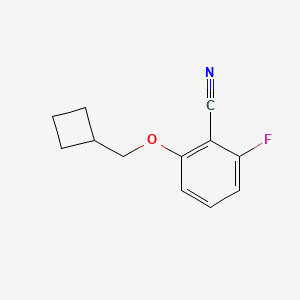
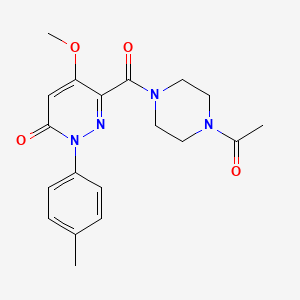
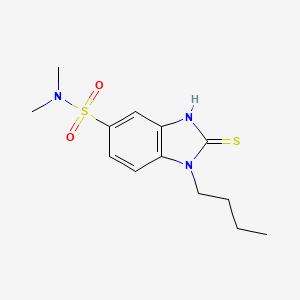
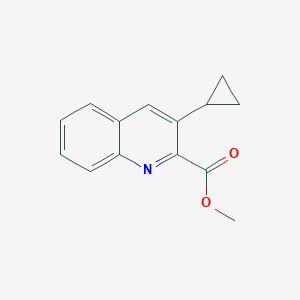
![N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2354174.png)

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)
